
(2,4,6-Triisopropylphenyl)boronic acid molecular
weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
(2,4,6-Triisopropylphenyl)boronic

acid

Cat. No.: B142132 Get Quote

An In-Depth Technical Guide to (2,4,6-Triisopropylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract
(2,4,6-Triisopropylphenyl)boronic acid is an organoboron compound with significant

applications in organic synthesis and medicinal chemistry. Its bulky triisopropylphenyl group

confers enhanced stability and solubility in organic solvents, making it a valuable reagent,

particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon

bonds. This technical guide provides a comprehensive overview of the core properties of

(2,4,6-Triisopropylphenyl)boronic acid, including its molecular weight, physicochemical

characteristics, and key applications. Detailed experimental protocols for its synthesis and use

in Suzuki-Miyaura coupling are presented. Furthermore, its emerging role in bioconjugation and

potential implications in modulating signaling pathways relevant to drug discovery are

discussed.

Core Properties and Physicochemical Data
(2,4,6-Triisopropylphenyl)boronic acid is a white to off-white crystalline solid. The sterically

hindered nature of the triisopropylphenyl group plays a significant role in its reactivity and

stability.[1]
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Table 1: Physicochemical Properties of (2,4,6-Triisopropylphenyl)boronic acid

Property Value Reference(s)

Molecular Weight 248.17 g/mol [2][3][4]

Molecular Formula C₁₅H₂₅BO₂ [2][3][4]

CAS Number 154549-38-9 [2][3][4]

Melting Point 165-172 °C (decomposes) [2][4]

Appearance
White to off-white crystalline

powder
[2]

Solubility

Soluble in organic solvents

such as dichloromethane and

ethanol; less soluble in water.

[1]

Storage 2-8°C [2][4]

Applications in Organic Synthesis and Drug
Discovery
The primary application of (2,4,6-Triisopropylphenyl)boronic acid lies in its role as a versatile

building block in organic synthesis.[2]

Suzuki-Miyaura Coupling Reactions: It is extensively used in palladium-catalyzed Suzuki-

Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in

pharmaceuticals and agrochemicals.[1][2] The bulky triisopropyl groups can influence the

selectivity of these reactions.[1]

Drug Development: Boron-containing compounds, in general, are of growing interest in

medicinal chemistry. Boronic acids can act as enzyme inhibitors and have been incorporated

into approved drugs.[5] While specific therapeutic applications of (2,4,6-
Triisopropylphenyl)boronic acid are not yet established, its utility in synthesizing complex

molecules makes it a valuable tool in drug discovery.[2]
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Material Science: This compound is also utilized in the development of advanced materials,

including polymers and nanomaterials, where it can contribute to improved mechanical

strength and thermal stability.[2]

Bioconjugation: The boronic acid moiety can form reversible covalent bonds with diols, a

feature that is exploited in bioconjugation techniques for attaching biomolecules to surfaces

or other molecules for diagnostics and targeted drug delivery.[2]

Experimental Protocols
Synthesis of (2,4,6-Triisopropylphenyl)boronic acid
The synthesis of (2,4,6-Triisopropylphenyl)boronic acid can be achieved via the formation of

a Grignard reagent from the corresponding aryl halide, followed by reaction with a trialkyl

borate. The following is a representative protocol adapted from the synthesis of the analogous

2,4,6-trimethylphenylboronic acid.[6]

Workflow for the Synthesis of (2,4,6-Triisopropylphenyl)boronic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.chemimpex.com/products/40344
https://www.chemimpex.com/products/40344
https://www.benchchem.com/product/b142132?utm_src=pdf-body
https://www.benchchem.com/product/b142132?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/2-4-6-trimethylphenylboronic-acid.htm
https://www.benchchem.com/product/b142132?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start with
1-bromo-2,4,6-triisopropylbenzene

Formation of Grignard Reagent
(Mg, THF)

Borylation
(Triisopropyl borate, -78 °C to RT)

Acidic Hydrolysis
(1 M HCl)

Workup and Extraction
(Ether)

Purification
(Recrystallization)

(2,4,6-Triisopropylphenyl)boronic acid

Click to download full resolution via product page

Caption: Synthesis of (2,4,6-Triisopropylphenyl)boronic acid workflow.

Methodology:

Grignard Reagent Formation: To a dry, three-necked round-bottomed flask under a nitrogen

atmosphere, add magnesium turnings (1.2 equivalents). Add anhydrous tetrahydrofuran

(THF) to cover the magnesium. Slowly add a solution of 1-bromo-2,4,6-triisopropylbenzene

(1.0 equivalent) in anhydrous THF dropwise. The reaction may need gentle heating to
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initiate. Once initiated, maintain a gentle reflux for 2-3 hours until the magnesium is

consumed.

Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Slowly add

triisopropyl borate (2.0 equivalents) dropwise, maintaining the temperature below -70 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir overnight.

Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the

slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic. Stir vigorously for 1-2

hours.

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x

volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium

sulfate.

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to

obtain the crude product. Recrystallize the crude solid from a suitable solvent system (e.g.,

heptane/ethyl acetate) to yield pure (2,4,6-Triisopropylphenyl)boronic acid.

Suzuki-Miyaura Cross-Coupling Reaction
The following is a general protocol for a Suzuki-Miyaura coupling reaction using (2,4,6-
Triisopropylphenyl)boronic acid. Reaction conditions may require optimization depending on

the specific aryl halide used.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Methodology:

Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 equivalent), (2,4,6-
Triisopropylphenyl)boronic acid (1.2 equivalents), and a base such as potassium

carbonate (2.0 equivalents).

Catalyst and Ligand: Add a palladium catalyst, for example,

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents).

Solvent: Add a solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

Reaction Conditions: De-gas the mixture by bubbling with nitrogen or argon for 15-20

minutes. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction
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progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic

solvent like ethyl acetate and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Activity and Signaling Pathways
While specific studies on the biological activity of (2,4,6-Triisopropylphenyl)boronic acid are

limited, the broader class of phenylboronic acids has been investigated for its effects on cancer

cell biology. Phenylboronic acid has been shown to inhibit the migration of prostate cancer

cells.[7]

This inhibitory effect has been linked to the modulation of the Rho GTPase signaling pathway,

which is a critical regulator of cell motility and cytoskeletal organization. Specifically,

phenylboronic acid treatment has been observed to decrease the activity of RhoA, Rac1, and

Cdc42 in metastatic prostate cancer cells.[7] This leads to downstream effects on ROCKII

activity and the phosphorylation of myosin light chain, ultimately impairing actomyosin-based

contractility required for cell migration.[7]

Given these findings, it is plausible that (2,4,6-Triisopropylphenyl)boronic acid, as a

substituted phenylboronic acid, could exhibit similar or enhanced biological activities. The bulky

and lipophilic isopropyl groups may influence its cellular uptake, protein binding, and overall

potency. Further research is warranted to explore the specific effects of this compound on

cancer cell signaling and other biological pathways.

Simplified Rho GTPase Signaling Pathway in Cell Migration
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b142132?utm_src=pdf-body-img
https://www.benchchem.com/product/b142132?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. CAS 154549-38-9: 2,4,6-Triisopropylbenzeneboronic acid [cymitquimica.com]

2. chemimpex.com [chemimpex.com]

3. (2,4,6-Tri(propan-2-yl)phenyl)boronic acid | C15H25BO2 | CID 15153544 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. 2,4,6-Triisopropylphenylboronic acid 154549-38-9 [sigmaaldrich.com]

5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological
Applications - PMC [pmc.ncbi.nlm.nih.gov]

6. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

7. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks
involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [(2,4,6-Triisopropylphenyl)boronic acid molecular
weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142132#2-4-6-triisopropylphenyl-boronic-acid-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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